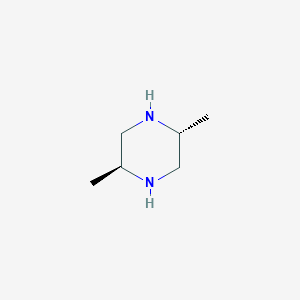

trans-2,5-Dimethylpiperazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3708. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R,5S)-2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWYRLQHIXVAP-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878851 | |

| Record name | trans-2,5-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2815-34-1, 1119702-25-8 | |

| Record name | 2,5-Dimethylpiperazine, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2,5-Dimethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2,5-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,5-Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPIPERAZINE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1QQJ26FS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of trans-2,5-Dimethylpiperazine

Introduction

trans-2,5-Dimethylpiperazine is a C-alkyl substituted piperazine that serves as a crucial building block in the synthesis of various biologically active compounds, including opioid receptor ligands.[1][2] This diamine, with its distinct stereochemistry, offers a rigid scaffold that is highly valued in medicinal chemistry and drug development for creating molecules with specific three-dimensional orientations.[3][4] Its structural features and basicity are pivotal to its reactivity and utility in forming a wide array of derivatives.[3] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

The defining feature of this compound is its piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In this isomer, the two methyl groups at the 2 and 5 positions are in a trans configuration, meaning they are on opposite sides of the ring.[5] This arrangement forces the piperazine ring into a stable chair conformation where the methyl groups occupy equatorial positions to minimize steric hindrance.[6][7]

Key Identifiers:

| Identifier | Value |

| CAS Number | 2815-34-1 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| InChI Key | NSMWYRLQHIXVAP-OLQVQODUSA-N |

| SMILES String | C[C@H]1CNCN1 |

The stereochemistry of this compound is critical to its function in creating targeted therapeutics, as the fixed spatial arrangement of the methyl groups can significantly influence binding interactions with biological targets.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in synthetic chemistry. It typically appears as a white to dark yellow crystalline powder or crystals.[1]

Table of Physicochemical Data:

| Property | Value | Source |

| Melting Point | 115-118 °C | [1][2] |

| Boiling Point | 162-165 °C | [2] |

| Density | 0.824 g/cm³ | [1] |

| Solubility in Water | 50 g/100 mL (at 20 °C) | [1][2] |

| pKa | 9.66 (at 25 °C) | [1][2] |

| Flash Point | 58.3 °C | [1] |

| Vapor Pressure | 1.83 mmHg (at 25 °C) | [1] |

The compound's high solubility in water and its pKa value indicate that it is a moderately strong base, a characteristic that is central to its chemical reactivity.[1][2][3]

Synthesis and Stereochemistry

The synthesis of 2,5-dimethylpiperazine often results in a mixture of cis and trans isomers. A common method involves the catalytic hydrogenation of 2-aminopropanol-1 in the presence of a Raney nickel catalyst at elevated temperature and pressure.[8] This reaction theoretically involves the cyclization of two moles of 2-aminopropanol-1 to produce one mole of 2,5-dimethylpiperazine.[8]

Separation of the trans isomer from the cis isomer can be achieved through recrystallization from a suitable solvent, such as acetone, yielding the desired this compound.[8] The stereochemical purity is crucial for its application in pharmaceuticals, where a specific isomer is often required for optimal biological activity.

Diagram of Synthesis and Stereoisomers:

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 2815-34-1 [m.chemicalbook.com]

- 3. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]

- 4. tuodaindus.com [tuodaindus.com]

- 5. This compound [stenutz.eu]

- 6. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

trans-2,5-Dimethylpiperazine CAS number 2815-34-1

This compound (CAS 2815-34-1) is more than a simple heterocyclic compound; it is a powerful tool in the arsenal of synthetic and medicinal chemists. Its well-defined stereochemistry, robust physicochemical properties, and versatile reactivity make it an invaluable scaffold for the rational design of novel therapeutics. A thorough understanding of its synthesis, handling requirements, and chemical behavior is paramount for leveraging its full potential in research and development, ultimately contributing to the advancement of drug discovery. [19]

References

- Landolsi, T., Abid, Y. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.

- LookChem. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound.

- IUCrData. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.

- Britton, E. C., & Lange, N. A. (1958). U.S. Patent No. 2,861,994. Washington, DC: U.S.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%.

- Thermo Fisher Scientific. (2025). Safety Data Sheet (Chinese).

- Pharmarecipereview.com. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

- MDPI Books. (2025). Designing Next-Generation Drug-Like Molecules for Medicinal Applications.

- ResearchGate. (2018). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.

Sources

- 1. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 2815-34-1 [m.chemicalbook.com]

- 4. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tuodaindus.com [tuodaindus.com]

- 9. This compound | 2815-34-1 [chemicalbook.com]

- 10. This compound | 2815-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 2815-34-1 | TCI AMERICA [tcichemicals.com]

- 13. This compound, 5G | Labscoop [labscoop.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Molecular Structure of trans-2,5-Dimethylpiperazine

Abstract: This technical guide provides an in-depth analysis of the molecular structure of trans-2,5-dimethylpiperazine, a heterocyclic compound of significant interest in medicinal and materials chemistry. We will explore its fundamental stereochemistry, delve into its conformational preferences, and detail the experimental and computational methodologies used for its structural elucidation. The relationship between its rigid, chiral structure and its utility as a synthetic building block is also discussed, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their unique physicochemical properties.[1] The six-membered heterocyclic ring, containing two nitrogen atoms at opposite positions, provides a versatile template that can be modified to fine-tune biological activity and pharmacokinetic profiles.[1] Among these derivatives, this compound (CAS 2815-34-1) is a particularly valuable building block.[2][3] Its rigid conformational structure and chirality, arising from the trans orientation of the two methyl groups, offer a well-defined three-dimensional architecture. This guide will dissect the molecular structure of this compound, providing a comprehensive understanding from its basic configuration to the advanced techniques used to characterize it.

Part 1: Fundamental Stereochemistry and Chirality

The defining feature of this compound is the spatial arrangement of the two methyl groups attached to the piperazine ring. The prefix "trans" indicates that the methyl groups are located on opposite sides of the ring's approximate plane. This arrangement has a profound consequence: it renders the molecule chiral.

Unlike its achiral meso counterpart, cis-2,5-dimethylpiperazine, the trans isomer lacks an internal plane of symmetry. As a result, it exists as a pair of non-superimposable mirror images, known as enantiomers: (2R,5R)-2,5-dimethylpiperazine and (2S,5S)-2,5-dimethylpiperazine. This chirality is a critical attribute in drug development, where the biological activity of enantiomers can differ significantly. The molecule is a C-alkyl substituted piperazine used in the synthesis of opioid receptor ligands and other bioactive compounds.[2][3]

Caption: Stereoisomers of 2,5-Dimethylpiperazine.

Part 2: Conformational Analysis

The piperazine ring is not planar and, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring carbons can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For this compound, the key to its structural stability lies in the energetic preference for placing the bulky methyl groups in the equatorial positions. When a methyl group is in an axial position, it experiences steric hindrance from the other axial atoms on the same side of the ring (1,3-diaxial interactions). By adopting a diequatorial conformation, the molecule minimizes these unfavorable steric clashes, resulting in the most stable and predominant form of the molecule in solution and in the solid state.

Multiple X-ray crystallography studies have confirmed that the this compound cation adopts an almost ideal chair conformation with both methyl groups in equatorial orientations.[4][5][6][7][8] This diequatorial arrangement is the thermodynamically favored state.

Caption: Energetic preference for the diequatorial chair conformation.

Part 3: Experimental and Computational Structural Elucidation

A combination of analytical techniques is employed to definitively determine and analyze the molecular structure of this compound.

Single-Crystal X-ray Crystallography

Expertise & Trustworthiness: Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[9][10][11] The technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable conformation within the crystal lattice. For this compound, this method consistently confirms the chair conformation with diequatorial methyl groups.[4][5][6]

Data Presentation: Crystallographic Parameters

The following table summarizes typical bond lengths and angles for the this compound cation, as determined from crystallographic data. These values are consistent across various reported salt structures.[4][5][6]

| Parameter | Average Value | Source(s) |

| C-N Bond Length | 1.490 - 1.503 Å | [4][6] |

| C-C Bond Length | 1.513 - 1.534 Å | [4][6] |

| C-N-C Bond Angle | 112.4 - 113.5° | [4][6] |

| C-C-N Bond Angle | 108.7 - 109.2° | [4][6] |

| Average Torsion Angle | ~58.9° | [4] |

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The protocol for determining a small molecule crystal structure is a self-validating system, where the quality of the final refined structure (e.g., R-factor) provides a direct measure of the experiment's success.

-

Crystallization: The first, and often most challenging, step is to grow a single crystal of high quality, typically >0.1 mm in all dimensions, free from significant defects.[12][13] For this compound, this is often achieved by slow evaporation of a solution containing the compound and a suitable acid to form a salt.[5][6]

-

Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[13]

-

Structure Solution: The diffraction data (intensities and positions of reflections) are processed. The phase problem, a central challenge in crystallography, is solved using direct methods for small molecules to generate an initial electron density map.[13]

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares techniques to achieve the best possible fit between the calculated and observed diffraction patterns, yielding the final, precise molecular structure.[4]

Caption: Workflow for small molecule X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: While X-ray crystallography provides a solid-state structure, NMR spectroscopy reveals the structure and conformational dynamics of molecules in solution.[14][15] For this compound, ¹H and ¹³C NMR are crucial for confirming the connectivity and the time-averaged conformation in a deuterated solvent.[16][17] The symmetry of the diequatorial trans isomer leads to a simplified spectrum, which is a key diagnostic feature.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.[16][18] The solution must be homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument then performs three key steps:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[16]

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H).[16]

-

Shimming: The magnetic field homogeneity is optimized across the sample to ensure sharp, well-resolved peaks.[16]

-

-

Data Acquisition: A standard ¹H pulse sequence is run. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.

-

Spectral Interpretation:

-

Chemical Shift: Due to the molecule's symmetry, only three unique signals are expected: one for the methyl protons, one for the methine protons (at C2 and C5), and one for the methylene protons (at C3 and C6).

-

Integration: The relative areas of the peaks will correspond to the ratio of protons (e.g., 6H for methyls, 2H for methines, 4H for methylenes).

-

Coupling (Splitting): The splitting patterns (multiplicity) of the signals confirm the connectivity. The magnitude of the coupling constants between protons on the piperazine ring can provide evidence for the chair conformation. Large trans-diaxial coupling constants are characteristic of a rigid chair conformation.

-

Part 4: Structural Relevance in Drug Development

The well-defined and rigid structure of this compound makes it an exceptionally useful scaffold in medicinal chemistry.[19][20]

-

Structural Rigidity: The locked diequatorial chair conformation reduces the molecule's conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

-

Chiral Scaffolding: As a chiral building block, it allows for the stereospecific synthesis of complex molecules. This is critical for developing selective drugs that interact with chiral biological environments like enzyme active sites or receptors.

-

Diamine Functionality: The two secondary amine groups provide reactive handles for further chemical modification. They can be functionalized to introduce other pharmacophoric features or to act as linkers, connecting different parts of a drug molecule in a specific spatial orientation.

Conclusion

The molecular structure of this compound is defined by its trans stereochemistry, which imparts chirality and dictates a strong preference for a rigid, diequatorial chair conformation. This structure has been unequivocally confirmed by powerful analytical techniques, primarily single-crystal X-ray crystallography and NMR spectroscopy. The inherent rigidity and defined three-dimensional architecture of this molecule are precisely the features that make it a valuable and versatile building block for researchers in drug discovery and materials science, enabling the rational design of new functional molecules.

References

- (IUCr) The crystal structure and molecular conformation of this compound dihydrochloride. (n.d.).

- Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Landolsi, K., & Abid, S. (2024, October 24). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 9(11).

- Landolsi, K., & Abid, S. (2022). Crystal structure and Hirshfeld surface analysis of this compound-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 268–272.

- Landolsi, K., & Abid, S. (2024, October 24). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 9(11).

- Chem-Impex. (n.d.). This compound.

- alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Creative BioMart. (n.d.). X-ray Crystallography.

- Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. (2024, March 7). Mendeley.

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 977-987.

- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.

- Wodtke, R., Kuchar, M., Drobot, B., Knieß, T., Nováková, P., Kučera, R., ... & Mamat, C. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(11), 2533.

- Wodtke, R., Kuchar, M., Drobot, B., Knieß, T., Nováková, P., Kučera, R., ... & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2588–2599.

- The University of Queensland. (n.d.). Small molecule X-ray crystallography.

- Excillum. (n.d.). Small molecule crystallography.

- Wikipedia. (n.d.). X-ray crystallography.

- Landolsi, K., & Abid, S. (2024). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. IUCrData, 9(11).

- Stenutz, R. (n.d.). This compound.

- LookChem. (n.d.). This compound.

- NIST. (n.d.). Piperazine, 2,5-dimethyl-.

- PubChem. (n.d.). 2,5-Dimethylpiperazine.

- NIST. (n.d.). cis-2,5-dimethylpiperazine.

- NIST. (n.d.). Piperazine, 2,5-dimethyl-.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

- NIST. (n.d.). Piperazine, 2,5-dimethyl-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 2815-34-1 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. rigaku.com [rigaku.com]

- 11. excillum.com [excillum.com]

- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 19. chemimpex.com [chemimpex.com]

- 20. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomers of 2,5-Dimethylpiperazine for Researchers and Drug Development Professionals

Abstract

The 2,5-dimethylpiperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmacologically active agents. The presence of two stereogenic centers at the C2 and C5 positions gives rise to a set of stereoisomers—a meso cis-diastereomer and a pair of trans-enantiomers—each possessing unique three-dimensional architecture. This structural nuance is not trivial; it profoundly dictates the molecule's interaction with chiral biological targets, leading to significant variations in pharmacological activity, efficacy, and toxicity profiles. This guide provides a comprehensive technical overview of the synthesis, separation, resolution, and characterization of the 2,5-dimethylpiperazine stereoisomers. We delve into the causality behind experimental choices, present self-validating protocols, and ground key concepts in authoritative literature to empower researchers in the synthesis and application of these critical chiral building blocks.

Introduction: Understanding the Stereochemical Landscape

2,5-Dimethylpiperazine (C₆H₁₄N₂) is a saturated heterocyclic compound featuring two methyl-substituted chiral centers at positions 2 and 5.[1][2][3] This substitution pattern results in three distinct stereoisomers:

-

cis-2,5-Dimethylpiperazine: In this isomer, the two methyl groups are on the same side of the piperazine ring. Due to a plane of symmetry that bisects the C3-N4 and C6-N1 bonds, this molecule is achiral, despite containing two stereocenters. It is classified as a meso compound.

-

trans-2,5-Dimethylpiperazine: This diastereomer exists as a pair of non-superimposable mirror images, or enantiomers, where the methyl groups are on opposite sides of the ring. These are designated as:

-

(2R,5R)-2,5-dimethylpiperazine

-

(2S,5S)-2,5-dimethylpiperazine

-

The distinct spatial arrangement of these isomers is the fundamental reason for their differential behavior in chiral environments, such as biological systems. The selective synthesis or isolation of a single, desired stereoisomer is often a critical objective in drug development to optimize therapeutic effects and minimize off-target activity or toxicity.[4][5]

Caption: Stereoisomers of 2,5-dimethylpiperazine.

Synthesis of the Isomeric Mixture

The most direct industrial synthesis produces a mixture of cis and trans isomers, which then serves as the starting material for subsequent separation and resolution. A prevalent method is the reductive cyclization of 2-aminopropanol-1.[6][7]

Causality of the Method: This process involves the catalytic dimerization of 2-aminopropanol-1. Under heat and hydrogen pressure, the Raney nickel catalyst facilitates both dehydrogenation (alcohol to carbonyl) and hydrogenation (imine formation and reduction) steps, ultimately leading to the formation of the stable six-membered piperazine ring. The reaction conditions do not typically favor one diastereomer, resulting in a mixture.

Experimental Protocol: Synthesis via Reductive Cyclization

-

Reactor Preparation: Charge a high-pressure autoclave with 2-aminopropanol-1 and a slurry of activated Raney nickel catalyst (typically 2-5% by weight of the substrate) in an appropriate solvent like water or a lower alcohol.

-

Pressurization & Heating: Seal the reactor, purge with hydrogen gas, and then pressurize to between 750 and 2,000 psi.[6]

-

Reaction: Heat the mixture to a temperature between 140°C and 220°C while agitating.[6] The reaction is typically run for 4-8 hours.

-

Work-up: After cooling and venting, filter the reaction mixture to remove the catalyst.

-

Isolation: Distill the filtrate to remove water and any unreacted starting material. The crude product, a mixture of cis- and this compound, is then collected by vacuum distillation.[6] A reported overall conversion is approximately 64.5%.[6]

Caption: Workflow for the synthesis of 2,5-dimethylpiperazine.

Diastereomeric Separation: Isolating the trans-Isomer

Diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility), which allows for their separation by conventional laboratory techniques such as fractional crystallization or chromatography.

Causality of Fractional Crystallization: This technique exploits the solubility differences between the cis and trans isomers in a specific solvent. By carefully controlling temperature and concentration, the less soluble isomer can be induced to crystallize out of the solution, leaving the more soluble isomer in the mother liquor. For 2,5-dimethylpiperazine, the trans isomer is often the target for isolation as it is the chiral precursor. Reports indicate that recrystallization from acetone is an effective method for obtaining the trans isomer.[6]

Experimental Protocol: Separation by Fractional Crystallization

-

Dissolution: Dissolve the crude isomeric mixture in a minimal amount of hot, dry acetone.

-

Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator. The this compound, being less soluble, will preferentially crystallize.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone to remove residual mother liquor containing the cis isomer.

-

Purity Assessment: Dry the crystals and assess their purity via melting point analysis or spectroscopic methods like NMR. The process can be repeated to enhance isomeric purity.

Chiral Resolution of this compound

Once the racemic trans-diastereomer is isolated, the two enantiomers—(2R,5R) and (2S,5S)—must be separated. This process is known as chiral resolution. The most established method is the formation of diastereomeric salts using a chiral resolving agent.

Causality of Diastereomeric Salt Resolution: A racemic mixture of a base, such as this compound, is reacted with a single enantiomer of a chiral acid. This creates a pair of diastereomeric salts: [(2R,5R)-base · (R)-acid] and [(2S,5S)-base · (R)-acid]. Like the cis/trans diastereomers, these salts now have different physical properties and can be separated by fractional crystallization.[8] After separation, the addition of a strong base liberates the pure enantiomer of the piperazine.

Experimental Protocol: Chiral Resolution via Diastereomeric Salts

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol). In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salts will form. Allow the solution to cool slowly. One diastereomeric salt will crystallize preferentially due to lower solubility.

-

Isolation & Purification: Isolate the crystallized salt by filtration. The diastereomeric excess can be improved by recrystallization.

-

Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH, KOH) to deprotonate the chiral acid and liberate the free piperazine base.

-

Extraction: Extract the enantiomerically pure piperazine into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Final Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer. The other enantiomer can be recovered from the mother liquor from step 3.

Caption: Classical chiral resolution workflow.

Physicochemical and Spectroscopic Characterization

Accurate identification of each stereoisomer is paramount. A combination of techniques provides a self-validating system for confirming structure and purity.

| Property / Technique | cis-Isomer | trans-Isomer (Racemate) | (2R,5R) / (2S,5S) Enantiomers | Rationale & Causality |

| Symmetry | Achiral (meso) | Chiral (racemic) | Chiral | The cis isomer possesses an internal plane of symmetry. |

| Melting Point | Different from trans | Different from cis | Identical to racemate | Diastereomers have different crystal packing energies. |

| NMR Spectroscopy | Single set of signals | Single set of signals | Identical to racemate | Provides structural confirmation and distinguishes between cis and trans diastereomers based on chemical shifts and coupling constants.[9][10] |

| Optical Rotation | 0° | 0° | Equal and opposite (e.g., +x° and -x°) | Chiral molecules rotate plane-polarized light; racemic mixtures do not due to cancellation. |

| X-ray Crystallography | N/A | Can resolve enantiomers | Determines absolute configuration (R/S) | Provides unambiguous 3D structural elucidation.[10][11] |

Significance in Drug Development and Medicinal Chemistry

The piperazine nucleus is a privileged scaffold in drug design, appearing in medications for a wide range of therapeutic areas.[12][13] The stereochemistry of substituents on this ring can drastically alter pharmacological outcomes. Research has shown that stereoisomers of chiral methyl-substituted piperazinium compounds exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes.[4] Similarly, studies on other complex molecules containing substituted rings have demonstrated that one stereoisomer can be a highly potent therapeutic agent while its counterpart may be inactive or even toxic.[5]

This principle, known as eudismic ratio, underscores the importance of stereochemical control. By synthesizing and testing stereochemically pure compounds, drug development professionals can:

-

Enhance Potency: Isolate the eutomer (the more active isomer) to maximize therapeutic effect at a lower dose.

-

Improve Safety: Eliminate the distomer (the less active or toxic isomer) to reduce off-target effects and improve the safety profile.

-

Clarify Structure-Activity Relationships (SAR): Gain a precise understanding of how the three-dimensional structure of a drug interacts with its biological target.[14]

References

- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (n.d.). MDPI. [Link]

- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate. (n.d.).

- Process for the preparation of cis-2,6-dimethylpiperazine. (1999).

- Preparation of 2,5-dimethylpiperazine. (1958).

- Stewart, C. D., & White, N. G. (2020).

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2024). PubMed Central. [Link]

- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. [Link]

- 2,5-Dimethylpiperazine. (n.d.). PubChem. [Link]

- Asymmetric Synthesis of 2,6-Methylated Piperazines. (1995). American Chemical Society. [Link]

- Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). PubMed. [Link]

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv

- Chiral resolution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

- Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. [Link]

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sed

Sources

- 1. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 2. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 4. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to trans-2,5-Dimethylpiperazine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of trans-2,5-dimethylpiperazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physical and chemical properties, provide detailed synthetic and analytical protocols, and explore its strategic application in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and opioid receptor modulation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile scaffold.

Introduction: The Significance of the Piperazine Scaffold

Piperazine and its derivatives are considered "privileged scaffolds" in drug discovery.[1] Their presence in numerous FDA-approved drugs is a testament to their favorable physicochemical properties, which often translate to improved aqueous solubility, oral bioavailability, and metabolic stability. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, offers a rigid, yet conformationally adaptable, core that can be readily functionalized to modulate biological activity and pharmacokinetic profiles.[1]

This compound, in particular, presents a unique stereochemical and structural framework. The "trans" configuration of the two methyl groups locks the piperazine ring into a stable chair conformation with both methyl groups in equatorial positions, minimizing steric hindrance and providing defined vectors for further chemical modification.[2] This stereochemical rigidity is a crucial asset in designing ligands with high affinity and selectivity for specific biological targets.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and drug design. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Molecular Weight | 114.19 g/mol | [3] |

| CAS Number | 2815-34-1 | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 115-118 °C | [3] |

| Boiling Point | 162-165 °C | [3] |

| Solubility | Soluble in water and organic solvents. | [4] |

| pKa | 9.66 (at 25 °C) | |

| Flash Point | 38 °C (100.4 °F) - closed cup | [3] |

| SMILES | C[C@H]1CNCN1 | [3] |

| InChI | 1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6+ | [5] |

Synthesis and Purification

The most common and industrially viable method for the preparation of 2,5-dimethylpiperazine is the catalytic cyclization of 2-aminopropanol-1.[6] This process yields a mixture of cis and trans isomers, from which the desired trans isomer can be isolated through recrystallization.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize a mixture of 2,5-dimethylpiperazine isomers and isolate the trans isomer.

Materials:

-

2-Aminopropanol-1

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Acetone (for recrystallization)

-

High-pressure autoclave reactor

Procedure: [6]

-

Reaction Setup: In a high-pressure autoclave, charge the vessel with 2-aminopropanol-1 and a catalytic amount of Raney nickel.

-

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor with hydrogen to between 750 and 2,000 psi.

-

Heating: While stirring, heat the reaction mixture to a temperature between 140 °C and 220 °C.

-

Reaction Time: Maintain these conditions for a period of 4 to 8 hours. The reaction progress can be monitored by analyzing aliquots for the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst.

-

Isolation of Isomer Mixture: The filtrate contains a mixture of cis- and this compound. The crude product can be isolated by distillation.

-

Purification of trans-Isomer: The this compound can be selectively crystallized from the mixture by dissolving the crude product in a minimal amount of hot acetone and allowing it to cool slowly. The trans isomer, being less soluble, will precipitate out as a white crystalline solid.

-

Drying: Collect the crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Chemical Reactivity: A Versatile Scaffold for Derivatization

The two secondary amine functionalities of this compound are the primary sites of its chemical reactivity, readily undergoing N-alkylation and N-acylation reactions. This allows for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).

N-Alkylation

N-alkylation introduces alkyl or arylalkyl groups, which can be crucial for modulating receptor affinity and pharmacokinetic properties. A typical example is the reaction with benzyl chloride.

Caption: N-Alkylation of this compound.

Objective: To perform a bis-N-alkylation of this compound.

Materials:

-

This compound

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure: (Adapted from a general N-alkylation protocol[7])

-

Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq.).

-

Addition of Alkylating Agent: Add benzyl chloride (2.2 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

N-Acylation

N-acylation introduces amide functionalities, which can act as hydrogen bond donors or acceptors and are prevalent in many drug molecules.

Caption: N-Acylation of this compound.

Objective: To perform a bis-N-acylation of this compound.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (anhydrous)

Procedure: (Adapted from a general N-acylation protocol[8])

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (2.2 eq.) to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash successively with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound and its derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

CH₃ (methyl protons): A doublet, due to coupling with the adjacent methine proton.

-

CH (methine protons): A multiplet, due to coupling with the methyl protons and the adjacent methylene protons.

-

CH₂ (methylene protons): Two distinct multiplets (axial and equatorial protons), due to their different magnetic environments in the chair conformation.

-

NH (amine protons): A broad singlet, which may exchange with D₂O.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments.

-

Expected Chemical Shifts (δ): [9][10]

-

CH₃ (methyl carbon): ~15-25 ppm

-

CH₂ (methylene carbon): ~45-55 ppm

-

CH (methine carbon): ~50-60 ppm

-

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

-

Key Vibrational Frequencies (cm⁻¹): [2]

-

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H stretch (aliphatic): Strong absorptions in the 2850-3000 cm⁻¹ region.

-

N-H bend: Around 1500-1650 cm⁻¹.

-

C-N stretch: In the 1000-1250 cm⁻¹ region.

-

Applications in Drug Discovery

The this compound scaffold is a valuable component in the design of various therapeutic agents, particularly those targeting the central nervous system.

Opioid Receptor Modulators

Derivatives of this compound have been extensively explored as ligands for opioid receptors (μ, δ, and κ).[11][12] The rigid trans-conformation allows for precise positioning of pharmacophoric elements, leading to high affinity and selectivity. For example, specific substitutions on the nitrogen atoms can impart agonist or antagonist activity at different opioid receptor subtypes, which is critical for developing novel analgesics with reduced side effects.[13]

CNS-Acting Agents

The piperazine moiety is a common feature in many CNS drugs due to its ability to cross the blood-brain barrier.[14] The this compound core has been incorporated into molecules targeting a range of CNS receptors, including serotonin (5-HT) and dopamine receptors.[15] The stereochemistry of the methyl groups can influence receptor subtype selectivity, a key factor in designing drugs for psychiatric and neurodegenerative disorders with improved efficacy and fewer off-target effects.

Safety and Handling

This compound is a flammable solid and is toxic in contact with skin.[3] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a cornerstone building block for medicinal chemists and drug discovery scientists. Its well-defined stereochemistry, robust chemical reactivity, and favorable physicochemical properties make it an ideal scaffold for the design of novel therapeutics. The detailed protocols and in-depth analysis provided in this guide are intended to empower researchers to fully exploit the potential of this versatile molecule in their quest for new and improved medicines.

References

- Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.

- US Patent 2,861,994A, "Preparation of 2,5-dimethylpiperazine".

- Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45(11), 834-839. [Link]

- Supporting Information for "Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Arylboronic Acids". Synfacts, 2016(02), 0175. [Link]

- 1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.

- 2,5-Dimethylpiperazine. PubChem. [Link]

- 13C NMR Chemical Shifts.

- Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS USING A REUSABLE CLAY CATALYST. International Journal of ChemTech Research, 6(5), 2826-2832. [Link]

- This compound - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

- Flippen-Anderson, J. L., et al. (2018). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide.

- Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11. [Link]

- Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry, 22(13), 3446-3454. [Link]

- Gore, R. P., et al. (2011). A review on various reagents for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 768-775. [Link]

- 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. YouTube. [Link]

- 1H NMR Chemical Shifts.

- This compound. Stenutz. [Link]

- 13-C NMR Chemical Shift Table.pdf. [Link]

- FTIR Functional Group Database Table with Search. InstaNANO. [Link]

- A Tyr-W-MIF-1 Analog Containing D-Pro2 Acts as a Selective mu2-opioid Receptor Antagonist in the Mouse. The Journal of Pharmacology and Experimental Therapeutics, 297(1), 214-220. [Link]

- Structure-based design of bitopic ligands for the μ-opioid receptor.

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.

- Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7486-7502. [Link]

- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 16(8), 6688-6703. [Link]

- A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor. ACS Chemical Neuroscience, 14(16), 2947-2956. [Link]

- Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7165-7170. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 98 2815-34-1 [sigmaaldrich.com]

- 4. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2815-34-1) 1H NMR spectrum [chemicalbook.com]

- 6. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based design of bitopic ligands for the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

trans-2,5-Dimethylpiperazine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of trans-2,5-Dimethylpiperazine in Organic Solvents

Abstract

This compound (TDP), a cyclic secondary diamine, is a pivotal structural motif and building block in the synthesis of various biologically active compounds, including opioid receptor ligands.[1][2] A comprehensive understanding of its solubility characteristics in different organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data directly informs critical process decisions, including the selection of reaction media, optimization of crystallization for purification, and the development of formulations. This guide provides a detailed examination of the theoretical principles governing the solubility of TDP, outlines robust experimental methodologies for its determination, presents available solubility data, and discusses thermodynamic models for data correlation and prediction.

Physicochemical Profile and Structural Analysis of this compound

A molecule's solubility is intrinsically linked to its physical properties and chemical structure. TDP (CAS No: 2815-34-1) is a white to yellow crystalline solid at room temperature.[1][2] Its key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2815-34-1 | [1][3] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Melting Point | 115-118 °C | [1][2] |

| Boiling Point | 162-165 °C | [1] |

| pKa (at 25°C) | 9.66 | [1][2] |

| Appearance | White to yellow crystalline powder |[1][2] |

The molecular architecture of TDP is central to its solubility behavior. It features a six-membered piperazine ring with two secondary amine (-NH) groups and two methyl (-CH₃) groups in a stereochemically fixed trans configuration. This structure imparts a dualistic nature to the molecule:

-

Polar Moieties : The two secondary amine groups are capable of acting as both hydrogen bond donors (via the N-H proton) and hydrogen bond acceptors (via the nitrogen lone pair). This is the dominant feature driving its solubility in polar and especially protic solvents.[4][5]

-

Nonpolar Moieties : The hydrocarbon ring and the two methyl groups constitute the nonpolar portion of the molecule, allowing for van der Waals interactions with nonpolar solvents.

The balance between these polar and nonpolar characteristics dictates the molecule's affinity for a given solvent.

Theoretical Framework of Solubility

The dissolution of a solid crystalline solute like TDP into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG_soln). Dissolution occurs spontaneously when ΔG_soln is negative.

ΔG_soln = ΔH_soln - TΔS_soln

-

Enthalpy of Solution (ΔH_soln) : This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For TDP, this involves overcoming the crystal lattice energy (an endothermic process) and the energy released upon solvation (an exothermic process). Typically, for crystalline organic solids, the overall process is endothermic (ΔH_soln > 0).

-

Entropy of Solution (ΔS_soln) : This term reflects the change in disorder. The dissolution of an ordered crystal into a liquid phase generally leads to a significant increase in entropy (ΔS_soln > 0), which is a primary driving force for the process.

Temperature Dependence: The Van't Hoff Equation

The relationship between solubility and temperature is quantitatively described by the Van't Hoff equation.[6][7] Assuming the enthalpy of solution is constant over a temperature range, the equation can be expressed in a linear form:

ln(X) = - (ΔH_soln / R) * (1/T) + (ΔS_soln / R)

Where:

-

X is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

R is the universal gas constant (8.314 J/mol·K).

This relationship is powerful: by measuring solubility at different temperatures and plotting ln(X) versus 1/T, one can graphically determine the enthalpy and entropy of solution from the slope and intercept, respectively.[8] For an endothermic dissolution process (positive ΔH_soln), the slope will be negative, confirming that solubility increases with increasing temperature.[6]

Experimental Solubility Determination

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound due to its reliability and simplicity.[9]

Protocol: Isothermal Shake-Flask Method

-

Preparation : Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of the desired organic solvent.

-

Causality: Using an excess of the solid ensures that the resulting solution will be saturated, which is the definition of equilibrium solubility.

-

-

Equilibration : Place the vials in a thermostatically controlled shaker bath set to the target temperature. Agitate the vials for a prolonged period (e.g., 24-72 hours).

-

Causality: Continuous agitation and constant temperature are crucial to reach thermodynamic equilibrium. The required time can vary significantly and must be determined experimentally.

-

-

Equilibrium Verification (Self-Validation) : After an initial period (e.g., 24 hours), sample the supernatant from one vial. Continue agitation and sample again at a later time point (e.g., 48 hours). Equilibrium is confirmed when the concentration of TDP in the solution does not change between time points.

-

Phase Separation : Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle completely.

-

Causality: This step is critical to ensure that no undissolved solid particles are carried over during sampling, which would artificially inflate the measured solubility.

-

-

Sampling and Dilution : Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated pipette to prevent premature crystallization. Immediately dilute the sample gravimetrically with a suitable mobile phase or solvent to a known concentration.

-

Quantification : Analyze the concentration of TDP in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] Construct a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation : Using the measured concentration and the dilution factor, calculate the solubility of TDP in the solvent at the specified temperature. Express the results in appropriate units, such as mole fraction (x), mol/L, or g/100g of solvent.

Conclusion

The solubility of this compound is governed by its distinct molecular structure, which contains both polar secondary amine groups and a nonpolar hydrocarbon framework. This duality results in high solubility in polar protic solvents like water and alcohols, moderate solubility in polar aprotic solvents, and low solubility in nonpolar hydrocarbon solvents. For drug development professionals and researchers, a precise understanding of these characteristics is essential for process optimization. While predictive analysis provides a strong foundation for solvent selection, the isothermal shake-flask method offers a robust protocol for obtaining precise experimental data. Subsequent correlation of this data with thermodynamic models like the Apelblat equation enables accurate prediction and interpolation, forming a critical component of efficient chemical process development.

References

- Title: Van't Hoff Equation Source: Solubility of Things URL

- Title: this compound CAS#: 2815-34-1 Source: ChemicalBook URL

- Title: this compound 98 2815-34-1 Source: Sigma-Aldrich URL

- Title: CAS 2815-34-1: this compound Source: CymitQuimica URL

- Title: this compound Source: LookChem URL

- Title: 2815-34-1(this compound)

- Title: (2R,5S)

- Title: this compound | 2815-34-1 Source: ChemicalBook URL

- Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL

- Title: Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution Source: MDPI URL

- Title: Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP Source: PMC - NIH URL

- Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL

- Title: Heat of Reaction | PDF | Solubility | Molar Concentration Source: Scribd URL

- Title: Van 't Hoff equation Source: Wikipedia URL

- Title: 23.

- Title: Amine Reactivity Source: MSU chemistry URL

- Title: Chapter III : Alcohols, carboxylic and amine functions Source: n/a URL

- Title: Advanced Properties of Amines Source: Chemistry LibreTexts URL

Sources

- 1. This compound CAS#: 2815-34-1 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. CAS 2815-34-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. bre.com [bre.com]

An In-Depth Technical Guide to the Commercial Availability and Applications of trans-2,5-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

trans-2,5-Dimethylpiperazine, a chiral cyclic diamine, has emerged as a critical building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its rigid, well-defined stereochemistry and the presence of two nucleophilic nitrogen atoms make it an invaluable scaffold for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and key applications, offering a technical resource for researchers and professionals in the field.

Physicochemical Properties and Commercial Availability

This compound is a white to pale yellow crystalline solid with a characteristic amine-like odor. It is soluble in water and various organic solvents, enhancing its versatility in a range of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2815-34-1 | [2][3] |

| Molecular Formula | C₆H₁₄N₂ | [2][3] |

| Molecular Weight | 114.19 g/mol | [2][3] |

| Melting Point | 115-118 °C (lit.) | [4] |

| Boiling Point | 165.9 °C at 760 mmHg | [4] |

| Flash Point | 58.3 °C | [4] |

| Purity (Typical) | >98% | [3] |

A multitude of chemical suppliers offer this compound in various grades and quantities, from laboratory research to bulk industrial scales. Key suppliers include:

-

Sigma-Aldrich (Merck) [3]

-

Santa Cruz Biotechnology [2]

-

Tokyo Chemical Industry (TCI)

-

Thermo Scientific Chemicals

-

LookChem [4]

Researchers can typically procure this compound with purities exceeding 98%, suitable for most synthetic applications.

Synthesis of this compound: From Laboratory to Industrial Scale

The synthesis of this compound is a well-established process, with routes available for both laboratory and industrial production. A common and efficient laboratory-scale synthesis involves the cyclodimerization of D- or L-alanine.

Laboratory-Scale Synthesis from Alanine

This method provides a straightforward route to the desired trans-isomer. The general workflow is depicted below:

Caption: Synthesis of this compound from Alanine.

Step-by-Step Protocol:

-

Diketopiperazine Formation: D- or L-alanine is heated, typically in a high-boiling solvent such as ethylene glycol, to induce cyclodimerization and form the corresponding cis-3,6-dimethyl-2,5-diketopiperazine.

-

Reduction: The resulting diketopiperazine is then reduced to yield this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or a combination of sodium borohydride and iodine. The use of these powerful reducing agents is crucial for the complete reduction of the amide functionalities.

-

Purification: The crude product is purified through standard laboratory techniques such as distillation or recrystallization to yield the final, high-purity this compound.

Industrial-Scale Synthesis

While specific industrial protocols are often proprietary, the large-scale production of this compound generally relies on catalytic hydrogenation processes for efficiency and cost-effectiveness. One plausible route involves the reductive amination of a suitable precursor.

Caption: Industrial Synthesis of this compound.

This process typically involves the reaction of an alanine derivative, such as an alanine ester or alaninol, with ammonia and hydrogen gas at elevated temperatures and pressures in the presence of a heterogeneous catalyst like Raney Nickel or a palladium-based catalyst. The reaction conditions are carefully optimized to favor the formation of the desired trans-isomer and to maximize yield and purity.

Analytical Characterization and Quality Control

Ensuring the chemical and stereochemical purity of this compound is paramount, especially for applications in drug development. A combination of analytical techniques is employed for its comprehensive characterization.

Table 2: Analytical Methods for the Characterization of this compound

| Technique | Purpose | Key Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H and ¹³C NMR spectra confirm the molecular structure and can be used to identify and quantify impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum shows characteristic N-H and C-H stretching and bending vibrations. |

| Gas Chromatography (GC) | Purity assessment and separation of isomers. | GC can be used to determine the purity of the compound and to separate the trans- and cis-isomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Chiral HPLC methods are essential for resolving and quantifying the enantiomers of this compound. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | MS provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation. |

Protocol: Chiral Gas Chromatography for Enantiomeric Purity

Illustrative Chiral GC Protocol:

-

Column: A chiral stationary phase column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsm), is typically used.[7]

-

Derivatization: To enhance volatility and improve separation, the amine groups can be derivatized, for example, by acylation with a chiral or achiral reagent.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

Temperature Program: An optimized temperature gradient is employed to ensure efficient separation of the enantiomers.

-

Detector: A Flame Ionization Detector (FID) is typically used for detection.

The development and validation of such a method should follow established guidelines to ensure accuracy, precision, and robustness.[8][9]

Applications in Drug Development and Beyond

The unique structural features of this compound make it a valuable synthon in various fields, most notably in the development of novel therapeutics.

Pharmaceutical Applications: A Key Intermediate for Opioid Receptor Ligands

A significant application of this compound is as a key intermediate in the synthesis of potent and selective δ-opioid receptor agonists. These compounds have shown promise as potential analgesics with a reduced side-effect profile compared to traditional opioids. The piperazine core provides a rigid scaffold that allows for the precise orientation of pharmacophoric groups, leading to high-affinity binding to the target receptor.

Caption: Role of this compound in Drug Synthesis.

Agrochemical Synthesis

The piperazine moiety is also found in a number of agrochemicals, including fungicides and herbicides. This compound can serve as a building block in the synthesis of these compounds, contributing to their biological activity and physicochemical properties.

Asymmetric Catalysis: A Chiral Ligand Scaffold

The C₂-symmetric nature of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis.[10][11] By modifying the nitrogen atoms with phosphine, amine, or other coordinating groups, a wide range of chiral ligands can be synthesized. These ligands can then be complexed with transition metals to create catalysts for enantioselective reactions, such as hydrogenations, allylic alkylations, and cyclopropanations.[12][13] The rigidity of the piperazine ring helps to create a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.

Safety and Handling

This compound is classified as a flammable solid and is toxic in contact with skin. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated, cool, and dry place away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and versatile chiral building block with significant applications in drug discovery, agrochemical synthesis, and asymmetric catalysis. Its well-defined stereochemistry and reactive nitrogen atoms provide a robust platform for the synthesis of complex and functional molecules. This guide has provided a technical overview of its properties, synthesis, analysis, and applications, serving as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

- LookChem. This compound. [Link]

- Zidan, A., et al. (2019). Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. The Journal of Organic Chemistry, 84(19), 12058–12070.

- Mrad, H., et al. (2022). Synthesis and structure of this compound-1,4-diium dihydrogen diphosphate.